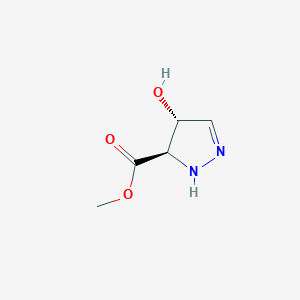

(4S,5R)-Methyl 4-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate

Description

Properties

CAS No. |

323196-50-5 |

|---|---|

Molecular Formula |

C5H8N2O3 |

Molecular Weight |

144.13 g/mol |

IUPAC Name |

methyl (4S,5R)-4-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate |

InChI |

InChI=1S/C5H8N2O3/c1-10-5(9)4-3(8)2-6-7-4/h2-4,7-8H,1H3/t3-,4-/m1/s1 |

InChI Key |

GPPSZDAVWBCHHZ-QWWZWVQMSA-N |

Isomeric SMILES |

COC(=O)[C@H]1[C@@H](C=NN1)O |

Canonical SMILES |

COC(=O)C1C(C=NN1)O |

Origin of Product |

United States |

Preparation Methods

Cyclization via Hydrazine Hydrate and α,β-Unsaturated Carbonyls

- A common method uses hydrazine hydrate reacting with α,β-unsaturated esters or ketones under acid catalysis or microwave-assisted conditions to form the pyrazoline ring system.

- Microwave-assisted organic synthesis has been reported to enhance reaction rates and yields, providing efficient cyclization to yield dihydro-pyrazole derivatives with controlled stereochemistry.

- Ethanol or other protic solvents are often used to facilitate the reaction and improve solubility of reactants.

Claisen–Schmidt Condensation as a Precursor Step

- The preparation often starts with acid-catalyzed Claisen–Schmidt condensation to form α,β-unsaturated carbonyl intermediates.

- These intermediates are then subjected to cyclization with hydrazine hydrate to yield the pyrazoline ring.

- This two-step approach allows for structural modifications on the aromatic or heterocyclic rings, influencing the stereochemical outcome and biological activity.

Stereochemical Considerations and Absolute Configuration

- The absolute configuration of the (4S,5R) stereoisomer has been confirmed by X-ray crystallographic analysis in related pyrazoline derivatives.

- Studies indicate that the cycloaddition step forming the pyrazoline ring can proceed with little stereoselectivity, but the favored product is often the (4S,5R) isomer due to π,π-orbital overlap and transition state stabilization.

- The stereochemistry is crucial for biological activity, and careful control of reaction conditions is necessary to obtain the desired enantiomer.

Representative Preparation Procedure

| Step | Reagents and Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1. Claisen–Schmidt Condensation | Aromatic aldehyde + ketone, acid catalyst, ethanol, reflux | Formation of α,β-unsaturated carbonyl intermediate | High yield, purity confirmed by chromatography |

| 2. Cyclization | Hydrazine hydrate, ethanol, microwave irradiation or reflux | Cyclization to form 4,5-dihydro-1H-pyrazole ring | Efficient, stereoselective formation of (4S,5R) isomer |

| 3. Purification | Chromatography (silica gel), recrystallization | Isolation of pure compound | Confirmed by FT-IR, 1H NMR, 13C NMR, MS |

Alternative Synthetic Routes and Modifications

- Some methods employ microwave irradiation to reduce reaction times significantly (e.g., 1 hour at 165°C) compared to conventional heating.

- Use of additives such as acetic acid or DMAP (4-dimethylaminopyridine) can catalyze or facilitate the reaction, improving yields and selectivity.

- Variations in solvent systems (e.g., N,N-dimethylformamide) and reaction times (up to 72 hours) have been explored to optimize the synthesis of pyrazoline derivatives structurally related to the target compound.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Effect on Synthesis |

|---|---|---|

| Starting materials | α,β-Unsaturated carbonyl + hydrazine hydrate | Essential for pyrazoline ring formation |

| Solvent | Ethanol, DMF, or 1,4-dioxane | Influences solubility and reaction rate |

| Catalyst/Additives | Acid catalyst, acetic acid, DMAP | Enhances condensation and cyclization |

| Temperature | 25°C to 165°C (microwave or reflux) | Higher temp accelerates reaction |

| Reaction time | 1 hour (microwave) to 72 hours (conventional) | Longer time may improve yield but reduce selectivity |

| Purification | Silica gel chromatography, recrystallization | Ensures high purity and correct stereochemistry |

| Stereochemical control | Reaction conditions and transition state stabilization | Determines (4S,5R) configuration |

Research Findings and Analytical Confirmation

- The synthesized this compound has been characterized by spectral methods including FT-IR, 1H NMR, 13C NMR, and mass spectrometry to confirm structure and purity.

- X-ray crystallography has been used to definitively assign the absolute stereochemistry.

- The compound’s biological activity correlates strongly with its stereochemical purity, emphasizing the importance of controlled synthesis.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-Methyl 4-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

Research indicates that (4S,5R)-Methyl 4-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate exhibits several notable biological activities:

- Antitumor Activity : Similar pyrazole derivatives have demonstrated significant antitumor effects by inducing apoptosis in cancer cells. For instance, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines .

- Antibacterial Properties : The compound has been evaluated for its antibacterial activity against multiple pathogens. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis or inhibit critical bacterial enzymes .

- Anti-inflammatory Effects : Evidence suggests that it may modulate inflammatory pathways by reducing oxidative stress and inflammatory cytokine levels in cellular models .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antitumor | Significant | Induction of apoptosis, cell cycle arrest |

| Antibacterial | Moderate to high | Disruption of cell wall synthesis |

| Anti-inflammatory | Notable | Modulation of cytokine production |

Antitumor Study

A peer-reviewed study investigated a related pyrazole derivative's ability to inhibit breast cancer cell growth by promoting apoptosis through caspase pathway activation. This suggests that this compound may exhibit similar mechanisms .

Antibacterial Evaluation

A comparative analysis revealed that pyrazole derivatives had varying antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's structure enhances its interaction with bacterial enzymes critical for survival .

Anti-inflammatory Research

In an experimental model of inflammation, the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating potential therapeutic applications in treating inflammatory diseases .

Potential Applications

Given its biological activities, this compound holds promise in various therapeutic areas:

- Cancer Therapy : Its antitumor properties could be harnessed for developing new cancer treatments.

- Infectious Diseases : The antibacterial properties suggest potential as a novel antibiotic agent.

- Inflammatory Disorders : Its anti-inflammatory effects may be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Mechanism of Action

The mechanism of action of (4S,5R)-Methyl 4-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The hydroxyl and ester groups in the target compound increase polarity compared to trifluoromethyl (200) or aryl substituents (). Sulfonyl groups () may improve thermal stability but reduce solubility .

Substituent Effects on Physicochemical Properties

- Lipophilicity : Trifluoromethyl (200) and aryl groups () increase hydrophobicity, whereas hydroxyl and ester groups (target compound) enhance water solubility.

- Reactivity : Electron-withdrawing groups (e.g., sulfonyl in ) stabilize the pyrazoline ring but may reduce nucleophilicity. The hydroxyl group in the target compound could participate in hydrogen bonding, affecting crystallization or biological interactions.

- Steric Effects: Bulky substituents (e.g., Boc-amino in 200) influence reaction kinetics, as seen in the low yield of 201 due to steric hindrance .

Biological Activity

(4S,5R)-Methyl 4-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, supported by relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the cyclocondensation of appropriate hydrazine derivatives with carbonyl compounds. The compound's structure features a pyrazole ring with hydroxyl and carboxylate functional groups, contributing to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity : Compounds with similar structural motifs have shown significant antitumor effects in vitro. For instance, studies have demonstrated that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

- Antibacterial Properties : The compound has been evaluated for its antibacterial activity against several pathogens. Its effectiveness is attributed to the ability to disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes .

- Anti-inflammatory Effects : Inflammation-related pathways have been targeted by similar compounds. Research suggests that this compound may modulate inflammatory cytokines and reduce oxidative stress in cellular models .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antitumor | Significant | Induction of apoptosis, cell cycle arrest |

| Antibacterial | Moderate to high | Disruption of cell wall synthesis |

| Anti-inflammatory | Notable | Modulation of cytokine production |

Case Studies

- Antitumor Study : A study published in a peer-reviewed journal demonstrated that a related pyrazole derivative inhibited the growth of breast cancer cells by promoting apoptosis through the activation of caspase pathways. This suggests that this compound may exhibit similar mechanisms .

- Antibacterial Evaluation : A comparative analysis showed that pyrazole derivatives had varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's structure was found to enhance its interaction with bacterial enzymes critical for survival .

- Anti-inflammatory Research : In an experimental model of inflammation, this compound was shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.